molecular formula C6H5I B564469 Iodobenzene-13C6 CAS No. 104130-35-0

Iodobenzene-13C6

Cat. No.: B564469
CAS No.: 104130-35-0
M. Wt: 209.965
InChI Key: SNHMUERNLJLMHN-IDEBNGHGSA-N
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Description

Iodobenzene-13C6 is a stable isotope-labeled compound where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. Its chemical formula is 13C6H5I, and it has a molecular weight of 209.96 g/mol . This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodobenzene-13C6 can be synthesized through the iodination of benzene-13C6. One common method involves the diazotization of aniline-13C6 followed by the Sandmeyer reaction. In this process, aniline-13C6 is first diazotized using hydrochloric acid and sodium nitrite at low temperatures. The resulting phenyldiazonium chloride-13C6 is then treated with potassium iodide, leading to the formation of this compound .

Another method involves the direct iodination of benzene-13C6 using iodine and nitric acid. This reaction is typically carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the isotopic purity and yield of the final product. The product is then subjected to rigorous quality control measures to confirm its isotopic enrichment and chemical purity .

Chemical Reactions Analysis

Types of Reactions

Iodobenzene-13C6 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Iodobenzene-13C6 is widely used in scientific research due to its isotopic labeling, which provides unique advantages in various applications:

    Chemistry: Used as a tracer in mechanistic studies and to investigate reaction pathways.

    Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biological systems.

    Medicine: Utilized in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.

    Industry: Applied in the synthesis of complex organic molecules and materials science.

Mechanism of Action

The mechanism of action of iodobenzene-13C6 in chemical reactions involves the cleavage of the carbon-iodine bond, which facilitates various substitution and coupling reactions. In metal-catalyzed reactions, the compound undergoes oxidative addition to form metal-aryl complexes, which then participate in subsequent steps of the catalytic cycle .

Comparison with Similar Compounds

Similar Compounds

  • Fluorobenzene-13C6
  • Chlorobenzene-13C6
  • Bromobenzene-13C6
  • Aniline-13C6
  • Benzene-13C6

Uniqueness

Iodobenzene-13C6 is unique due to the presence of the iodine atom, which makes it more reactive in substitution and coupling reactions compared to its fluorinated, chlorinated, and brominated counterparts. The isotopic labeling with carbon-13 provides additional advantages in tracing and mechanistic studies, making it a valuable tool in scientific research .

Properties

IUPAC Name

iodo(1,2,3,4,5,6-13C6)cyclohexatriene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5I/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHMUERNLJLMHN-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675977
Record name 1-Iodo(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.964 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104130-35-0
Record name 1-Iodo(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104130-35-0
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